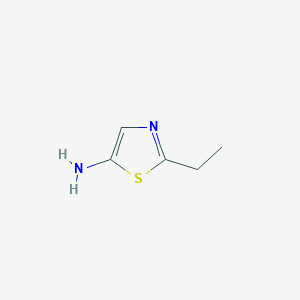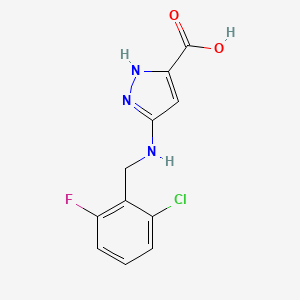
3-((2-Chloro-6-fluorobenzyl)amino)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Chloro-6-fluorobenzyl)amino)-1H-pyrazole-5-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a carboxylic acid group and an amino group attached to a 2-chloro-6-fluorobenzyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloro-6-fluorobenzyl)amino)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the 2-chloro-6-fluorobenzylamine intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to form the desired compound. Common reagents used in these reactions include various solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((2-Chloro-6-fluorobenzyl)amino)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, particularly at the benzylic and pyrazole ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
3-((2-Chloro-6-fluorobenzyl)amino)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((2-Chloro-6-fluorobenzyl)amino)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-Chloro-6-fluorobenzyl)amino)-2-methylbenzoic acid
- 3-((2-Chloro-6-fluorobenzyl)amino)benzoic acid
Uniqueness
Compared to similar compounds, 3-((2-Chloro-6-fluorobenzyl)amino)-1H-pyrazole-5-carboxylic acid stands out due to its unique combination of a pyrazole ring and a 2-chloro-6-fluorobenzyl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H9ClFN3O2 |
|---|---|
Molecular Weight |
269.66 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylamino]-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C11H9ClFN3O2/c12-7-2-1-3-8(13)6(7)5-14-10-4-9(11(17)18)15-16-10/h1-4H,5H2,(H,17,18)(H2,14,15,16) |
InChI Key |
WFGXDQXUTZJKIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNC2=NNC(=C2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


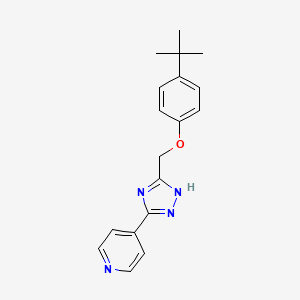

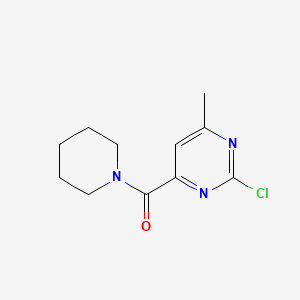
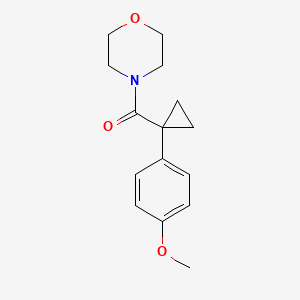

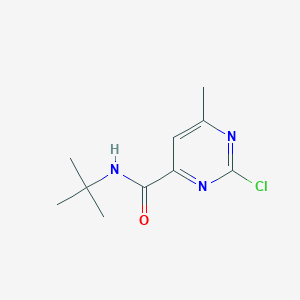


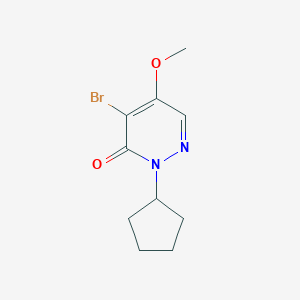

![2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11812449.png)


